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Compound of Interest

Compound Name: N-benzyl-N-phenylaniline

Cat. No.: B1580931

Introduction

N-benzyl-N-phenylaniline, systematically known as N,N-diphenylbenzylamine, is a tertiary
amine featuring a nitrogen atom bonded to a benzyl group and two phenyl groups. Its chemical
formula is C19H17N, and its unique structure gives rise to a distinct spectroscopic fingerprint.[1]
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for N-benzyl-N-phenylaniline.

As a Senior Application Scientist, this guide is structured to not only present the spectral data
but also to delve into the rationale behind the expected spectroscopic behavior. Given the
limited availability of published experimental spectra for N,N-diphenylbenzylamine, this
document will provide a comprehensive analysis based on established spectroscopic principles
and comparative data from structurally related analogs, namely N,N-dibenzylaniline and N-
benzylaniline. This approach ensures a robust and scientifically grounded interpretation for
researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of N-benzyl-N-phenylaniline is foundational to understanding its spectra. The
molecule consists of a central nitrogen atom, creating a sterically hindered environment. This
steric hindrance influences the conformation of the phenyl and benzyl groups, which in turn
affects their electronic environment and, consequently, their spectroscopic signatures.

Caption: Molecular structure of N-benzyl-N-phenylaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For N-benzyl-N-phenylaniline, both *H and 3C NMR are essential for structural
confirmation.

'H NMR Spectroscopy

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of purified N-benzyl-N-phenylaniline
in about 0.6 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

e Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Data Acquisition: Record the spectrum with a standard pulse sequence. Key parameters
include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to
ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g.,
CDCls at 7.26 ppm).

Predicted *H NMR Data and Interpretation:

The *H NMR spectrum of N-benzyl-N-phenylaniline is expected to show distinct signals for
the benzylic methylene protons and the aromatic protons of the three phenyl rings.
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Predicted
Chemical Shift  Multiplicity

(5, ppm)

Integration Assignment Rationale

~4.7-5.0 Singlet (s)

The methylene
protons are
adjacent to the
nitrogen and the
phenyl ring,
leading to a

2H -CHz- (Benzylic) downfield shift. In
the related N,N-
dibenzylaniline,
these protons
appear as a

singlet at ~4.72
ppm.[2]

~6.7-7.5 Multiplet (m)

15H Aromatic Protons  The 15 aromatic
protons of the
three phenyl
rings will likely
appear as a
complex multiplet
in the typical
aromatic region.
The two N-
phenyl groups
and the benzyl
phenyl group will
have slightly
different
electronic
environments,
leading to
overlapping
signals. In N,N-

dibenzylaniline,
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the aromatic
protons are
observed in the
range of 6.75-
7.42 ppm.[2]

Causality in Interpretation: The singlet nature of the benzylic protons is due to the absence of
adjacent protons. The chemical shift is influenced by the electron-withdrawing effect of the
nitrogen and the aromatic rings. The complexity of the aromatic region arises from the
overlapping signals of the three distinct phenyl environments.

3C NMR Spectroscopy

Experimental Protocol:

Sample Preparation: Use the same sample prepared for tH NMR.

 Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the 13C
channel.

» Data Acquisition: A proton-decoupled 3C NMR spectrum is typically acquired to simplify the
spectrum to singlets for each unique carbon. A greater number of scans is necessary due to
the low natural abundance of the 13C isotope.

o Data Processing: Similar to *H NMR, the data is processed and referenced to the solvent
peak (e.g., CDCls at 77.16 ppm).

Predicted 13C NMR Data and Interpretation:

The proton-decoupled 3C NMR spectrum will show distinct signals for the benzylic carbon and
the carbons of the aromatic rings.
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Predicted Chemical Shift

Assignment Rationale
(3, ppm)

This aliphatic carbon is bonded
to the nitrogen, shifting it
) downfield. For comparison, the
~55 - 60 -CH:z- (Benzylic) ] ]
benzylic carbon in N,N-
dibenzylaniline appears at

approximately 54.3 ppm.[2]

The aromatic carbons will
appear in this range. The
quaternary carbons bonded to
the nitrogen will be the most
downfield (~148-150 ppm).
110 - 150 Aromatic Carbons The other aromatic carbons
will have chemical shifts
dependent on their position on
the rings. In N,N-
dibenzylaniline, the aromatic
carbons are observed between

112.6 and 149.3 ppm.[2]

Infrared (IR) Spectroscopy

Experimental Protocol:

o Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount
of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR
crystal.

e Instrumentation: An FTIR spectrometer is used.

o Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum,
typically in the range of 4000-400 cm~1.

Predicted IR Data and Interpretation:
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The IR spectrum will reveal the presence of characteristic functional groups.

Predicted
Wavenumber Vibration Type Functional Group Rationale
(cm™)
Characteristic of C-H
3100 - 3000 C-H stretch Aromatic bonds on the phenyl

rings.

Corresponding to the
3000 - 2850 C-H stretch Aliphatic C-H bonds of the
benzylic -CH2- group.

Multiple bands are
) expected in this region
1600 - 1450 C=C stretch Aromatic o
due to the vibrations

of the phenyl rings.

The stretching
vibration of the C-N

1360 - 1250 C-N stretch Tertiary Amine bond is a key indicator
of the amine

functionality.

These bands are

) characteristic of the
C-H bend (out-of- Monosubstituted o
770-730 & 710 - 690 substitution pattern on
plane) Benzene
the benzyl and phenyl

rings.

Mass Spectrometry (MS)
Experimental Protocol:
o Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is prepared for techniques like Electrospray lonization (ESI). For
Electron lonization (EIl), the sample can be introduced directly or via a GC inlet.
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e Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

» Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of
the molecular ion and its fragments.

Predicted Mass Spectrum and Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation
pattern of the molecule.

e Molecular lon (M*): The molecular weight of N-benzyl-N-phenylaniline (Ci9H17N) is 259.35
g/mol . The mass spectrum should show a molecular ion peak at m/z = 259.

o Key Fragmentation Patterns: Electron ionization would likely lead to the following key
fragments:

o Loss of a benzyl group: A prominent peak at m/z = 168, corresponding to the
diphenylamine radical cation, [ (CeHs)2N ]*.

o Formation of the tropylium ion: A very stable fragment at m/z = 91, characteristic of a
benzyl group, [C7H7]*.

o Loss of a phenyl group: A peak at m/z = 182, corresponding to the [ (CeHs)(CH2CeHs)N |+
fragment.
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Spectroscopic Analysis Workflow

N-benzyl-N-phenylaniline Sample
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(IH & C) IR Spectroscopy Mass Spectrometry

Spectral Data
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Structural Elucidation

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic characterization of N-benzyl-N-
phenylaniline.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for N-benzyl-N-phenylaniline (N,N-diphenylbenzylamine). By integrating foundational
principles with comparative data from structurally similar molecules, we have established a
detailed and scientifically rigorous framework for the interpretation of its NMR, IR, and mass
spectra. The provided protocols and interpretations serve as a valuable resource for
researchers in the synthesis, identification, and application of this and related compounds. The
self-validating nature of combining these orthogonal analytical techniques provides a high
degree of confidence in structural assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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